1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine is an organic compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-fluoro-phenylamino-methyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 4-fluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in methylene chloride at room temperature with acetic acid as a catalyst. The product is then purified through extraction and drying processes.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected nitrogen, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., methylene chloride, ethanol), catalysts (e.g., acetic acid), and varying temperatures and pressures depending on the desired reaction pathway. Major products formed from these reactions include substituted piperidines, amines, and alcohols .
Scientific Research Applications
1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluoro-phenylamino group allows for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The Boc-protecting group can be removed under acidic conditions, revealing the active amine that can participate in further biochemical reactions .
Comparison with Similar Compounds
1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-fluoro-phenylamino)-piperidine: This compound has a similar structure but differs in the position of the fluorine atom, which can affect its reactivity and binding properties.
1-Boc-3-(2,4-difluorophenylamino)-piperidine: The presence of an additional fluorine atom introduces steric and electronic effects, potentially altering its chemical behavior and applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Lacking the fluorine substitution, this compound may exhibit different pharmacological and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and binding characteristics, making it valuable for targeted research and development efforts.
Properties
CAS No. |
887587-44-2 |
---|---|
Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-[(4-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-13(12-20)11-19-15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3 |
InChI Key |
FIZMISDRFODYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.